molecular formula C28H22O4 B339733 2-(biphenyl-4-yl)-2-oxoethyl 4-(benzyloxy)benzoate

2-(biphenyl-4-yl)-2-oxoethyl 4-(benzyloxy)benzoate

Cat. No.: B339733
M. Wt: 422.5 g/mol
InChI Key: YRYDCVODOZFZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(benzyloxy)benzoate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group, an oxoethyl group, and a benzyloxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(benzyloxy)benzoate typically involves the esterification of 4-(benzyloxy)benzoic acid with 2-[1,1’-biphenyl]-4-yl-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(benzyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(benzyloxy)benzoate involves its interaction with various molecular targets. The biphenyl and benzyloxybenzoate groups can engage in π-π stacking interactions and hydrogen bonding, respectively. These interactions can influence the compound’s binding affinity to specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(benzyloxy)benzoate is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C28H22O4

Molecular Weight

422.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-phenylmethoxybenzoate

InChI

InChI=1S/C28H22O4/c29-27(24-13-11-23(12-14-24)22-9-5-2-6-10-22)20-32-28(30)25-15-17-26(18-16-25)31-19-21-7-3-1-4-8-21/h1-18H,19-20H2

InChI Key

YRYDCVODOZFZHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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